

Physicochemical Profiling & Optimization of Pyrazole-Azaspiro[4.4]nonane Scaffolds

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Compound of Interest

Compound Name: 4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane

Cat. No.: B13221575

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Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional (3D) scaffolds is critical for improving clinical success rates. The pyrazole-azaspiro[4.4]nonane class represents a high-value pharmacophore that synergizes the bioactive versatility of the pyrazole ring with the structural rigidity and high fraction of sp³-hybridized carbons (

) of the azaspiro[4.4]nonane core.

This guide provides a technical deep-dive into the physicochemical behavior of this scaffold, offering validated protocols for synthesis, property assessment, and structural optimization.

Structural Rationale & SAR Logic

The Spirocyclic Advantage

The azaspiro[4.4]nonane core (specifically the 2-azaspiro[4.4]nonane isomer) offers a distinct vector for side-chain attachment that is orthogonal to the plane of the ring. Unlike piperidines or

pyrrolidines, the spiro-fusion locks the molecule into a specific conformation, reducing the entropic penalty upon binding to protein targets (e.g., GPCRs, Sigma receptors).

- **Impact:** Increasing saturation correlates with higher solubility and lower promiscuity. The azaspiro core has an $\log P$ of 1.0 (excluding the pyrazole appendage), significantly boosting the overall saturation of the final drug candidate.
- **Metabolic Stability:** The quaternary spiro-carbon blocks metabolic hot-spots common in flat alicyclic systems, often extending half-life ($t_{1/2}$) in microsomal stability assays.

The Pyrazole Vector

Pyrazoles act as bioisosteres for amides, esters, or phenyl rings, often functioning as hydrogen bond donors (NH) or acceptors (N:). When coupled to the azaspiro amine, the pyrazole modulates the basicity of the nitrogen, tuning the pKa for optimal membrane permeability.

Physicochemical Profile: Quantitative Analysis

The following data summarizes the core properties of the 2-azaspiro[4.4]nonane scaffold compared to a standard piperidine analog, highlighting the "Spiro Effect."

Property	2-Azaspiro[4.4]nonane	4-Phenylpiperidine (Analog)	Impact of Spiro-Fusion
Molecular Weight (Da)	~125 (Core)	~161	Lower MW efficiency
cLogP	1.6	2.4	Reduced Lipophilicity
TPSA (Å²)	12.0 (Amine)	12.0	Comparable Polarity
	1.00	0.45	Significant Increase (Solubility)
pKa (Conj.[1] Acid)	~10.5	~10.8	Tunable Basicity
Rotatable Bonds	0	1	Conformational Rigidity

Solubility & Lipophilicity (LogD)

The orthogonal orientation of the spiro rings disrupts crystal packing energy, often resulting in higher thermodynamic solubility compared to flat analogs.

- Design Heuristic: To maintain CNS penetration (if targeting Sigma/nAChR), target a LogD between 1.5 and 3.0. The pyrazole moiety can be substituted with small polar groups (e.g., -CH₃, -CF₃) to fine-tune this without adding rotatable bonds.

Basicity Modulation

The distal nitrogen of the azaspiro[4.4]nonane is a secondary amine.

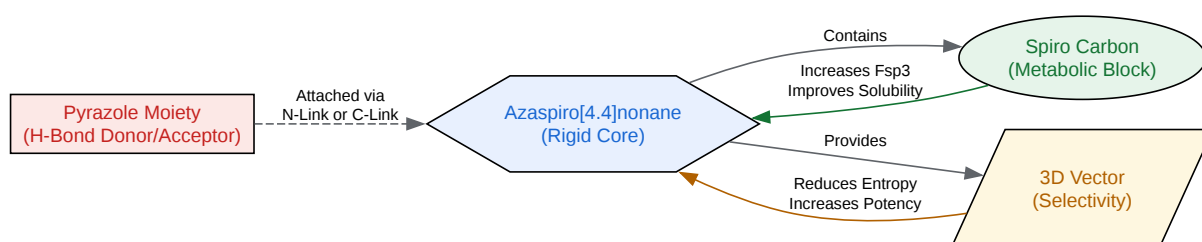
- Direct Coupling:
-arylation with a pyrazole drastically reduces pKa (from ~10.5 to ~5-7), improving permeability (P)

) but potentially reducing solubility at low pH.

- Methylene Linker: Retains basicity (pKa ~9-10), maintaining high solubility (lysosomotropic trapping) but risking hERG liability.

Visualization: Structure-Property Relationship (SAR)

The following diagram illustrates the functional logic of the scaffold.



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Figure 1: SAR Map of Pyrazole-Azaspiro[4.4]nonane. The spiro-carbon is the linchpin for physicochemical improvements.

Experimental Protocols

Synthesis: Modular Assembly of Pyrazole-Azaspiro Derivatives

Objective: Synthesize a library of

-(pyrazol-4-yl)-2-azaspiro[4.4]nonane derivatives. Method: Reductive Amination or Buchwald-Hartwig Coupling.

Protocol (Buchwald-Hartwig Approach):

- Reagents: 2-Azaspiro[4.4]nonane (1.0 eq), 4-Bromo-1-methyl-1H-pyrazole (1.1 eq), Pd (dba)

(2 mol%), XPhos (4 mol%), NaO

Bu (1.5 eq).

- Solvent: Toluene (anhydrous, degassed).
- Procedure:
 - Charge a reaction vial with amine, bromide, base, and precatalyst mix under N₂.
 - Add toluene and seal.
 - Heat to 100°C for 12 hours.
 - Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

- Validation:

H NMR must show disappearance of the amine NH signal and appearance of pyrazole aromatic protons (~7.5-8.0 ppm).

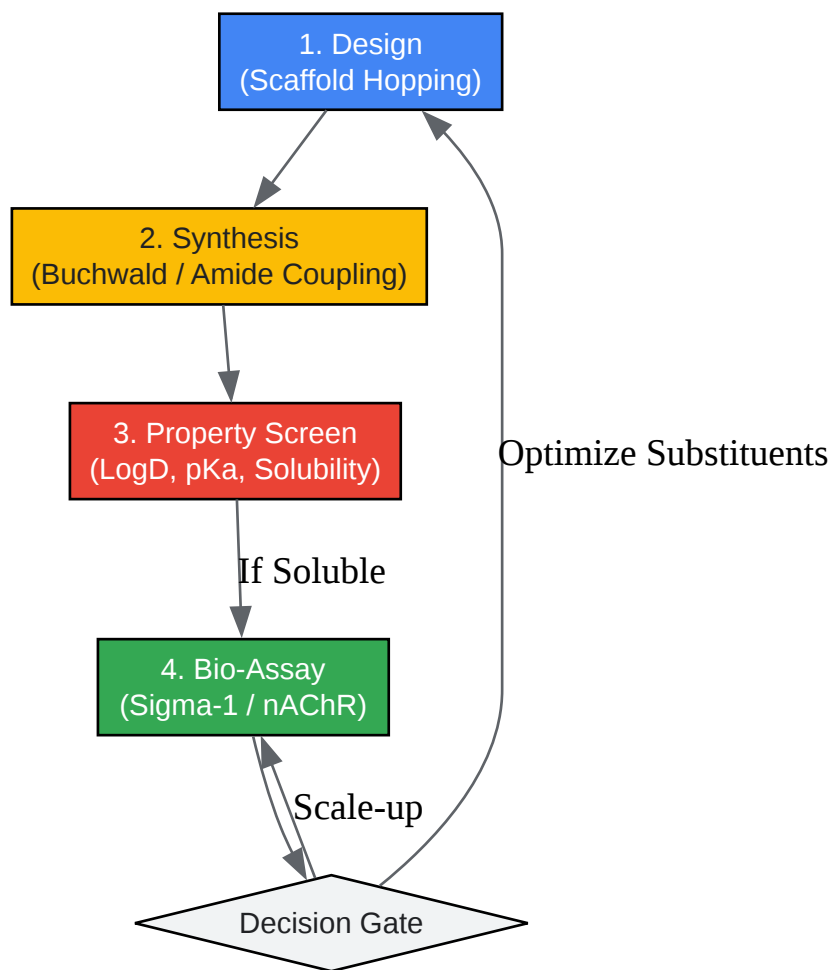
Assay: High-Throughput LogD Determination

Rationale: Accurate lipophilicity measurement is crucial for predicting BBB penetration. Method: Miniaturized Shake-Flask (HPLC-UV/MS).

- Preparation: Dissolve compound in DMSO (10 mM stock).
- Partitioning: Add 10 µL stock to a mix of 495 µL 1-octanol (pre-saturated) and 495 µL PBS buffer (pH 7.4).
- Equilibration: Shake vigorously for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.
- Quantification: Analyze both phases via LC-MS/MS.
- Calculation:

- Acceptance Criteria: Mass balance recovery > 85%.

Workflow Visualization: Optimization Cycle



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Figure 2: Iterative optimization cycle for spirocyclic ligands.

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